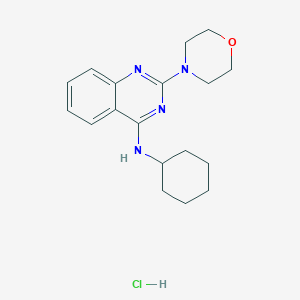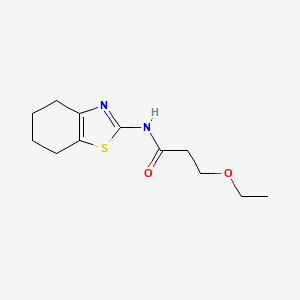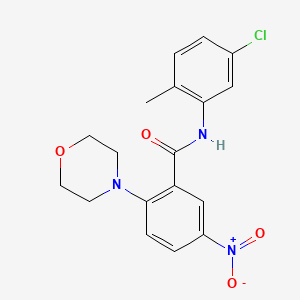![molecular formula C23H24N2O3 B4195318 N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Descripción general
Descripción
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPI-1189 belongs to the class of indole-based compounds and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood. However, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been found to reduce the levels of reactive oxygen species, which are implicated in oxidative stress. Additionally, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to improve cognitive function and motor coordination in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its high yield during synthesis, making it suitable for large-scale production. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide shows great promise for its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and investigating its efficacy in human clinical trials. Additionally, further studies should investigate the potential use of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is a novel compound that exhibits promising pharmacological properties. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The synthesis method of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is efficient, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[3-(2-phenoxyacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(16-28-18-10-2-1-3-11-18)20-14-25(21-13-7-6-12-19(20)21)15-23(27)24-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLROBPNKKGSMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4195242.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![[2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4195264.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)


![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)
![6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195312.png)

![N-[(4-fluorophenyl)acetyl]phenylalaninamide](/img/structure/B4195324.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4195336.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B4195343.png)